molecular formula C7H11N3O2 B11914771 2-Methyl-L-histidine CAS No. 56217-49-3

2-Methyl-L-histidine

Cat. No.: B11914771
CAS No.: 56217-49-3
M. Wt: 169.18 g/mol
InChI Key: QNNKCRYTUGINFA-LURJTMIESA-N
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Description

(S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid is a chiral amino acid derivative that contains an imidazole ring. This compound is structurally related to histidine, an essential amino acid, and plays a significant role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Imidazolines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid is unique due to its specific chiral center and the presence of a methyl group on the imidazole ring, which can influence its biological activity and chemical reactivity.

Properties

CAS No.

56217-49-3

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

(2S)-2-amino-3-(2-methyl-1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-4-9-3-5(10-4)2-6(8)7(11)12/h3,6H,2,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1

InChI Key

QNNKCRYTUGINFA-LURJTMIESA-N

Isomeric SMILES

CC1=NC=C(N1)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=NC=C(N1)CC(C(=O)O)N

Origin of Product

United States

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